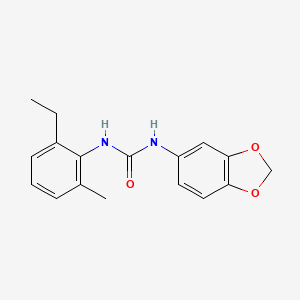
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane is a chemical compound that belongs to the class of azepane derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications in various diseases.
作用機序
The exact mechanism of action of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane is not fully understood. However, several studies have suggested that it exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have potential neuroprotective effects in various neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane in lab experiments is its potent therapeutic activity. It has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its moderate yield and purity, which can affect the reproducibility of the results.
将来の方向性
Several future directions can be explored in the study of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane. One of the directions is to study its potential therapeutic applications in other diseases, including cardiovascular diseases and metabolic disorders. Another direction is to explore its potential as a combination therapy with other drugs for the treatment of various diseases. Additionally, further studies can be conducted to elucidate the exact mechanism of action of this compound and to improve its yield and purity for better reproducibility of results.
合成法
The synthesis of 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-fluorobenzoyl chloride with 1-aminocyclohexane in the presence of a base to form 1-(2-fluorobenzoyl)azepane. The second step involves the reaction of 1-(2-fluorobenzoyl)azepane with 4-chloro-3-methyl-1H-pyrazole in the presence of a base to form this compound. The yield of this compound is moderate, and the purity can be improved by recrystallization.
科学的研究の応用
2-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-(2-fluorobenzoyl)azepane has been studied for its therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential neuroprotective effects in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[2-(4-chloro-1-methylpyrazol-3-yl)azepan-1-yl]-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-21-11-13(18)16(20-21)15-9-3-2-6-10-22(15)17(23)12-7-4-5-8-14(12)19/h4-5,7-8,11,15H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZNZCRUOXGTFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCCCN2C(=O)C3=CC=CC=C3F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5369986.png)
![1-(3-fluorobenzyl)-4-[(6-phenyl-3-pyridinyl)methyl]piperazine](/img/structure/B5369993.png)

![N,N-diethyl-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5370017.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5370018.png)
![N-(4-fluorobenzyl)-N-methyl-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370025.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5370026.png)
![1-(4-bromophenyl)-2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5370035.png)
![N-(3,5-difluorophenyl)-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5370037.png)
![6-butyl-5-methyl-2-(4-morpholinylcarbonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5370039.png)
![3-[5-(ethylthio)-1H-tetrazol-1-yl]pyridine](/img/structure/B5370047.png)
![3-{2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5370054.png)
![3-{2-[4-(acetyloxy)-2-bromo-5-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B5370062.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370077.png)